Cas no 1174883-73-8 (1-(difluoromethyl)-5-{5H,6H,7H,8H,9H-1,2,4triazolo4,3-aazepin-3-yl}-1H-pyrazole)

1-(difluoromethyl)-5-{5H,6H,7H,8H,9H-1,2,4triazolo4,3-aazepin-3-yl}-1H-pyrazole structure
1174883-73-8 structure
Produktname:1-(difluoromethyl)-5-{5H,6H,7H,8H,9H-1,2,4triazolo4,3-aazepin-3-yl}-1H-pyrazole
CAS-Nr.:1174883-73-8
MF:C11H13F2N5
MW:253.251228094101
MDL:MFCD12405250
CID:3159725
PubChem ID:45602108

1-(difluoromethyl)-5-{5H,6H,7H,8H,9H-1,2,4triazolo4,3-aazepin-3-yl}-1H-pyrazole Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 3-[1-(difluoromethyl)-1H-pyrazol-5-yl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazol o[4,3-a]azepine
    • 1-(difluoromethyl)-5-{5H,6H,7H,8H,9H-1,2,4triazolo4,3-aazepin-3-yl}-1H-pyrazole
    • STK510292
    • 3-(1-(Difluoromethyl)-1H-pyrazol-5-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
    • 3-[2-(difluoromethyl)pyrazol-3-yl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
    • EN300-232164
    • 1-(DIFLUOROMETHYL)-5-{5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}PYRAZOLE
    • 3-[1-(DIFLUOROMETHYL)-1H-PYRAZOL-5-YL]-6,7,8,9-TETRAHYDRO-5H-[1,2,4]TRIAZ+
    • ZWB88373
    • 3-[1-(difluoromethyl)-1H-pyrazol-5-yl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
    • AKOS005169023
    • 1174883-73-8
    • 1-(difluoromethyl)-5-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}-1H-pyrazole
    • MDL: MFCD12405250
    • Inchi: InChI=1S/C11H13F2N5/c12-11(13)18-8(5-6-14-18)10-16-15-9-4-2-1-3-7-17(9)10/h5-6,11H,1-4,7H2
    • InChI-Schlüssel: DORNKBRRPVCEBK-UHFFFAOYSA-N
    • Lächelt: C1CCC2=NN=C(C3=CC=NN3C(F)F)N2CC1

Berechnete Eigenschaften

  • Genaue Masse: 253.11390176Da
  • Monoisotopenmasse: 253.11390176Da
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 5
  • Schwere Atomanzahl: 18
  • Anzahl drehbarer Bindungen: 2
  • Komplexität: 291
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 48.5Ų
  • XLogP3: 1.4

1-(difluoromethyl)-5-{5H,6H,7H,8H,9H-1,2,4triazolo4,3-aazepin-3-yl}-1H-pyrazole Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Enamine
EN300-232164-0.05g
1-(difluoromethyl)-5-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}-1H-pyrazole
1174883-73-8 95%
0.05g
$211.0 2024-06-20
Enamine
EN300-232164-0.1g
1-(difluoromethyl)-5-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}-1H-pyrazole
1174883-73-8 95%
0.1g
$314.0 2024-06-20
Enamine
EN300-232164-10g
1-(difluoromethyl)-5-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}-1H-pyrazole
1174883-73-8 95%
10g
$3235.0 2023-09-15
A2B Chem LLC
AV77696-50mg
3-(1-(Difluoromethyl)-1H-pyrazol-5-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
1174883-73-8 95%
50mg
$449.00 2024-04-20
Enamine
EN300-232164-1g
1-(difluoromethyl)-5-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}-1H-pyrazole
1174883-73-8 95%
1g
$904.0 2023-09-15
1PlusChem
1P01AOXS-50mg
3-[1-(DIFLUOROMETHYL)-1H-PYRAZOL-5-YL]-6,7,8,9-TETRAHYDRO-5H-[1,2,4]TRIAZ+
1174883-73-8 95%
50mg
$314.00 2023-12-26
A2B Chem LLC
AV77696-250mg
3-(1-(Difluoromethyl)-1H-pyrazol-5-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
1174883-73-8 95%
250mg
$726.00 2024-04-20
Enamine
EN300-232164-10.0g
1-(difluoromethyl)-5-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}-1H-pyrazole
1174883-73-8 95%
10.0g
$3235.0 2024-06-20
Enamine
EN300-232164-5.0g
1-(difluoromethyl)-5-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}-1H-pyrazole
1174883-73-8 95%
5.0g
$2268.0 2024-06-20
Enamine
EN300-232164-0.25g
1-(difluoromethyl)-5-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}-1H-pyrazole
1174883-73-8 95%
0.25g
$447.0 2024-06-20
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:1174883-73-8)1-(difluoromethyl)-5-{5H,6H,7H,8H,9H-1,2,4triazolo4,3-aazepin-3-yl}-1H-pyrazole
A1110105
Reinheit:99%
Menge:1g
Preis ($):356.0